molecular formula C17H26N2O2S B4446492 N-hexyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-hexyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B4446492
M. Wt: 322.5 g/mol
InChI Key: NURRNQVPUYWWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively.

Scientific Research Applications

CP 55,940 has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, immunology, and oncology. In neurology, it has been shown to have potential as a treatment for pain, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been investigated for its potential as an anti-inflammatory agent, and in oncology, it has been studied for its potential as an anti-tumor agent.

Mechanism of Action

CP 55,940 exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. By activating these receptors, CP 55,940 can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects
CP 55,940 has been shown to produce a range of biochemical and physiological effects in the body. It can modulate pain sensation, reduce inflammation, and produce anxiolytic and antidepressant effects. It can also affect appetite and food intake, and has been investigated for its potential as a treatment for obesity and metabolic disorders. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CP 55,940 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and easy to administer, which makes it a convenient tool for studying the effects of cannabinoid receptor activation. However, CP 55,940 also has some limitations. It can produce a range of effects that are not specific to the endocannabinoid system, which can complicate interpretation of results. In addition, it has been shown to have some adverse effects, such as hypothermia and motor impairment, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CP 55,940. One area of interest is the development of novel analogs that can selectively target the CB1 and CB2 receptors with greater potency and specificity. Another area of interest is the investigation of the potential therapeutic applications of CP 55,940 in a range of disease states, including pain, inflammation, neurodegenerative diseases, and cancer. Finally, there is interest in further elucidating the mechanism of action of CP 55,940 and the endocannabinoid system more broadly, which could lead to the development of new therapeutic targets and approaches.

properties

IUPAC Name

N-hexyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-2-3-4-5-10-18-16(20)14-8-11-19(12-9-14)17(21)15-7-6-13-22-15/h6-7,13-14H,2-5,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURRNQVPUYWWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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